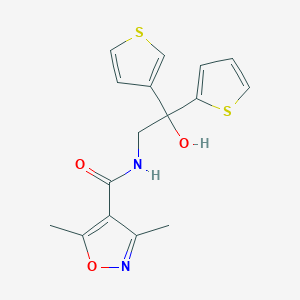

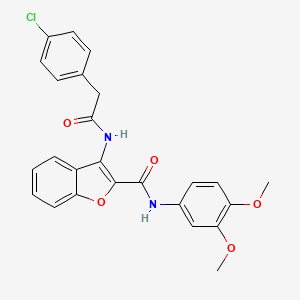

![molecular formula C16H19N3O2 B2835709 2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 307326-40-5](/img/structure/B2835709.png)

2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a product for proteomics research . It has a molecular formula of C15H17N3O2 and a molecular weight of 271.31 .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as the compound , often involves chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific substitutions at various positions of the ring give rise to the unique properties of the compound.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more . These reactions are often used to synthesize and functionalize pyrimidine derivatives for various applications.科学的研究の応用

Stereoselective Synthesis and Ring Transformations

A study by Noguchi et al. (1996) focused on the stereoselective formation of azepine rings at the periphery of pyridone and pyrido[1,2-a]pyrimidone systems through intramolecular imine and carbonyl ene reactions. The thermal reaction of N-alkyl and N-aryl imines of 2-(alk-2-enylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine 3-carboxaldehyde led to the formation of pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines with high stereoselectivity, showcasing a promising method for azepine-ring construction in heterocyclic chemistry (Noguchi, Mizukoshi, & Kakehi, 1996).

Photolytic Ring Expansions and Ring-Opening Reactions

Research by Hayes et al. (1990) investigated the photolytic ring-expansions of 6-azidoquinolines and 6-azidodiazines, leading to unexpected azepine ring-opening reactions. This study highlights the photolysis process's complexity and the resulting formation of azepine and pyrimidine derivatives, contributing to the understanding of photochemical transformations in heterocyclic compounds (Hayes, Schofield, Smalley, & Scopes, 1990).

NH-Azomethine Imine Intermediates Generation

Noguchi et al. (2003) also explored the generation of NH-azomethine imine intermediates through the 1,2-hydrogen shift of hydrazones in the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system, demonstrating the intermediates' stability via internal hydrogen bonding. This finding opens avenues for synthesizing pyrazolidine derivatives through intermolecular cycloaddition reactions, providing valuable insights into heterocyclic compound synthesis (Noguchi, Matsumoto, Shirai, & Yamamoto, 2003).

作用機序

Target of Action

Similar compounds, such as pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]pyridines, have been studied extensively and are known to interact with a wide range of biological targets .

Mode of Action

Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . These activities are typically achieved through interactions with specific cellular targets, leading to alterations in cellular function .

Biochemical Pathways

For instance, imidazo[1,2-a]pyrimidines have been found to inhibit certain enzymes, potentially affecting multiple biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit a range of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and antimicrobial activities .

特性

IUPAC Name |

2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12-7-6-10-19-14(12)17-15(13(11-20)16(19)21)18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOGCSVWNQFJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2835628.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide](/img/structure/B2835629.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2835639.png)

![(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2835641.png)

![4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2835645.png)